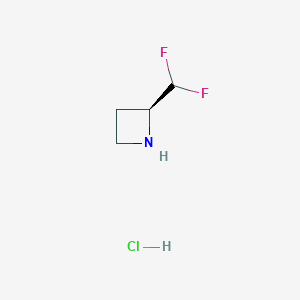

(2S)-2-(difluoromethyl)azetidine;hydrochloride

描述

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen heterocycles, such as azetidines and their derivatives like β-lactams (azetidin-2-ones), are foundational components in modern chemical and pharmaceutical research. nih.gov Their significance stems from several key attributes:

Structural Rigidity and Three-Dimensionality: The inherent ring strain of the azetidine (B1206935) ring imparts a rigid, three-dimensional conformation. researchgate.net This structural feature is highly desirable in drug design as it can lead to more specific and higher-affinity interactions with biological targets.

Versatile Synthetic Building Blocks: Azetidines serve as versatile intermediates for synthesizing a wide array of other nitrogen-containing compounds with potential biological activities. nih.govresearchgate.net

Prevalence in Bioactive Molecules: Nitrogen-containing heterocycles are a dominant feature in pharmaceuticals, with some analyses indicating they are present in approximately 59-85% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). tandfonline.comopenmedicinalchemistryjournal.comignited.in Azetidine-containing drugs, such as the anticancer agent cobimetinib (B612205) and the rheumatoid arthritis treatment baricitinib (B560044), exemplify their clinical success. nih.gov

Improved Physicochemical Properties: The inclusion of the small, polar azetidine motif can significantly enhance properties beneficial for drug candidates, including solubility, metabolic stability, and absorption. nih.govacs.org

The unique combination of stability and reactivity makes these four-membered rings privileged scaffolds in the ongoing quest for novel therapeutic agents. researchgate.net

Overview of Fluorine's Strategic Role in Modulating Molecular Properties and Reactivity within Heterocyclic Systems

The incorporation of fluorine into heterocyclic systems is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties for optimal therapeutic effect. tandfonline.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for strategic modulation of various molecular parameters. researchgate.netnih.gov

Judicious placement of fluorine can lead to a range of benefits:

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability. tandfonline.comnih.govnih.gov

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency. nih.gov

Modulation of pKa: The powerful electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby amine groups, which is often crucial for optimizing a compound's solubility, cell permeability, and off-target activity profile. nih.govresearchgate.net

Improved Membrane Permeability: Fluorination can influence a molecule's lipophilicity and conformation, which can in turn enhance its ability to cross biological membranes. researchgate.netnih.gov

The strategic introduction of fluorine is a key tool for transforming a promising lead compound into a viable drug candidate. researchgate.net

Table 1: Key Effects of Fluorination in Heterocyclic Systems

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High C-F bond strength resists enzymatic cleavage. tandfonline.comnih.gov |

| Binding Affinity | Often Increased | Can form hydrogen bonds and other favorable interactions. nih.gov |

| Basicity (pKa) | Decreased | Strong electron-withdrawing effect of fluorine. nih.govresearchgate.net |

| Lipophilicity | Modulated | Can increase or decrease depending on the molecular context. nih.govresearchgate.net |

| Bioavailability | Often Improved | A cumulative result of enhanced stability and permeability. tandfonline.comnih.gov |

Focus on (2S)-2-(difluoromethyl)azetidine;hydrochloride as a Chirality-Controlled Fluorinated Azetidine Scaffold

This compound stands out as a prime example of a modern building block that combines the advantageous features of a chiral azetidine ring with the property-modulating effects of fluorine.

The Azetidine Core: It provides the rigid, four-membered heterocyclic scaffold that is increasingly sought after in drug discovery. nih.govacs.org

The Difluoromethyl Group: The -CHF2 group serves as a bioisostere for hydroxyl or thiol groups and can significantly lower the pKa of the azetidine nitrogen, impacting its pharmacokinetic profile. nih.gov

Stereochemical Control: The "(2S)" designation indicates that this molecule is a single enantiomer. Chirality is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities and safety profiles. The use of enantiomerically pure scaffolds like this one allows for more precise and selective drug design. rsc.org

This compound is therefore not just a chemical reagent but a sophisticated, chirality-controlled scaffold designed for incorporation into larger molecules, bringing with it the inherent benefits of both the azetidine ring and the difluoromethyl group.

Table 2: Chemical Properties of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2231664-99-4 |

| Molecular Formula | C4H8ClF2N |

| Molecular Weight | 143.56 g/mol |

| Structure | A four-membered azetidine ring with a difluoromethyl group at the 2-position, in the (S) configuration, supplied as a hydrochloride salt. |

(Data sourced from lingyanlab.comchemsrc.combldpharm.com)

Historical Context and Evolution of Research on Azetidine Derivatives

The study of azetidine chemistry has a rich history, evolving from initial synthetic challenges to becoming a cornerstone of modern medicinal chemistry.

The journey began over a century ago, with early synthetic work on azetidine compounds dating back to 1907. jmchemsci.comjmchemsci.com However, for many years, the synthesis of these strained four-membered rings was considered a significant challenge. medwinpublishers.com A pivotal moment in the history of related compounds was the discovery of penicillin by Alexander Fleming, which contains the β-lactam (an azetidin-2-one) core structure. This discovery dramatically increased interest in the biological potential of four-membered nitrogen heterocycles. jmchemsci.comjmchemsci.com

A key milestone in the study of azetidines themselves was the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from the plant Convallaria majalis (lily of the valley) in 1955. medwinpublishers.com This discovery demonstrated that these structures were not merely synthetic curiosities but were also present in nature. Over the past few decades, advances in synthetic methodologies have made diversely functionalized azetidines much more accessible, leading to their widespread adoption in drug discovery programs. researchgate.netnih.gov

Table 3: Milestones in Azetidine Research

| Year | Milestone | Significance |

|---|---|---|

| 1907 | First reports of azetidine synthesis via Schiff base reactions. jmchemsci.comjmchemsci.com | Marks the beginning of synthetic azetidine chemistry. |

| 1928 | Discovery of Penicillin by Alexander Fleming. | Spurred massive interest in the biological activity of β-lactams (azetidin-2-ones). jmchemsci.com |

| 1955 | Isolation of L-azetidine-2-carboxylic acid. medwinpublishers.com | First discovery of a naturally occurring azetidine derivative. |

| 2000s-Present | Emergence of azetidine-containing drugs. | Compounds like cobimetinib and baricitinib demonstrate the clinical success of azetidine scaffolds. nih.govmedwinpublishers.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-2-(difluoromethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-2-7-3;/h3-4,7H,1-2H2;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVDCRCWKQTOLN-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 Difluoromethyl Azetidine and Its Analogues

Intramolecular Cyclization Approaches to Azetidine (B1206935) Ring Systems

Intramolecular cyclization is a cornerstone in the synthesis of azetidines, offering a reliable method for forming the strained four-membered ring. These strategies typically involve the formation of either the C4–N or C2–N bond through nucleophilic displacement.

Formation of the C4–N Bond via Nucleophilic Substitution

The most prevalent approach for constructing the azetidine ring involves the formation of the C4–N bond via an intramolecular nucleophilic substitution reaction. This method generally starts with a γ-amino halide or a related substrate where the nitrogen atom acts as the nucleophile and displaces a leaving group at the γ-position.

A common strategy for synthesizing 2-(trifluoromethyl)azetidines, a close analogue of the target compound, begins with ethyl trifluoroacetoacetate. researchgate.net This starting material can be converted into a γ-chloro-(trifluoromethyl)amine, which then undergoes base-induced cyclization to form the azetidine ring. researchgate.netrsc.org The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the nitrogen atom, often necessitating the use of a strong base to facilitate the ring closure. rsc.org

Another variation of this approach involves the intramolecular ring-opening of an α-(trifluoromethyl)-α-amino epoxide. researchgate.net In this case, the amino group attacks one of the epoxide carbons, leading to the formation of a 3-hydroxyazetidine. Additionally, the cyclization of α-trifluoromethyl homoallylic amines can be induced by the electrophilic activation of the double bond. researchgate.net

The table below summarizes representative examples of C4–N bond formation via intramolecular nucleophilic substitution for the synthesis of 2-(trifluoromethyl)azetidine (B2671701) analogues.

| Starting Material Precursor | Key Intermediate | Cyclization Conditions | Product | Ref. |

| Ethyl trifluoroacetoacetate | γ-chloro-(trifluoromethyl)amine | Strong Base (e.g., LiHMDS) | 1-alkyl-2-(trifluoromethyl)azetidine | rsc.org |

| Chiral imine and fluoral | α-(trifluoromethyl)-α-amino epoxide | Base | 3-hydroxy-2-(trifluoromethyl)azetidine | researchgate.net |

| Chiral imine and fluoral | α-trifluoromethyl homoallylic amine | Electrophilic activation | Functionalized 2-(trifluoromethyl)azetidine | researchgate.net |

Strategies for C2–N Bond Formation

While less common than C4–N bond formation, the construction of the C2–N bond provides an alternative route to the azetidine ring. This strategy typically involves an intramolecular nucleophilic attack of a nitrogen-containing functional group on an electrophilic carbon at the α-position.

One reported example for the synthesis of a 2-(trifluoromethyl)azetidine via C2–N bond formation involves the intramolecular nucleophilic substitution of a (trifluoromethyl)carbinyl mesylate. researchgate.net In this approach, the nitrogen atom of an amine displaces the mesylate leaving group to form the four-membered ring.

Stereoselective Intramolecular Cyclizations for Chiral Azetidines

The synthesis of enantiomerically pure azetidines, such as (2S)-2-(difluoromethyl)azetidine, requires stereoselective methods. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One effective approach involves the diastereoselective addition of organometallic reagents to chiral imines derived from precursors like phenylglycinol and fluoral. researchgate.net The resulting chiral intermediates, such as α-(trifluoromethyl)-α-amino epoxides or α-trifluoromethyl homoallylic amines, can then undergo intramolecular cyclization to yield chiral 2-(trifluoromethyl)azetidine derivatives. researchgate.net The stereochemistry of the final product is controlled by the chirality of the starting imine.

Chiral auxiliaries, such as optically active α-methylbenzylamine, have been successfully employed in the asymmetric synthesis of azetidine-2-carboxylic acid. acs.org The auxiliary guides the stereochemical outcome of the reactions and can be removed in a later step to yield the enantiomerically enriched product. Similarly, chiral sulfinamide chemistry has been utilized for the flexible and stereoselective synthesis of chiral azetidin-3-ones, which can serve as versatile precursors for other functionalized azetidines. acs.org

Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can also lead to the stereospecific formation of 2-(hydroxymethyl)azetidines, which can be further oxidized to the corresponding azetidine-2-carboxylic acids. researchgate.net

The following table highlights some stereoselective intramolecular cyclization approaches for the synthesis of chiral azetidine analogues.

| Chiral Source/Method | Key Intermediate | Cyclization Type | Stereochemical Outcome | Ref. |

| Chiral imine (from phenylglycinol) | Chiral α-(trifluoromethyl)-α-amino epoxide | Intramolecular epoxide opening | Diastereoselective | researchgate.net |

| Chiral α-methylbenzylamine auxiliary | Chiral γ-halo-α-amino ester | Intramolecular alkylation | Enantioselective | acs.org |

| Chiral sulfinamide auxiliary | Chiral N-propargylsulfonamide | Gold-catalyzed oxidative cyclization | Enantioselective (>98% ee) | acs.org |

| Enantiopure (2-aminoalkyl)oxiranes | Enantiopure (2-aminoalkyl)oxirane | Base-induced cyclization | Stereospecific | researchgate.net |

Cycloaddition Reactions in the Synthesis of Azetidines

Cycloaddition reactions provide a powerful and atom-economical approach to the synthesis of cyclic compounds, including azetidines. These reactions involve the concerted or stepwise formation of two new bonds to form the ring system.

[2+2] Cycloadditions for Azetidine Ring Construction

The [2+2] cycloaddition reaction is a direct method for constructing four-membered rings. In the context of azetidine synthesis, this typically involves the reaction of an imine or a related C=N bond-containing compound with an alkene.

The Staudinger cycloaddition, involving the reaction of a ketene (B1206846) with an imine, is a well-established method for the synthesis of β-lactams (azetidin-2-ones). chemrxiv.orgresearchgate.net These β-lactams can then be reduced to the corresponding azetidines. For the synthesis of 2-(trifluoromethyl)azetidines, a classical Staudinger cycloaddition between a ketene and a trifluoromethyl imine can be employed to form a trifluoromethyl-substituted β-lactam, which serves as a precursor to the desired azetidine. researchgate.net

More recently, visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a mild and efficient method for azetidine synthesis. chemrxiv.orgnih.govnih.govresearchgate.net These reactions often utilize an iridium photocatalyst to enable the cycloaddition of oximes and alkenes. chemrxiv.orgnih.gov While not yet specifically reported for 2-(difluoromethyl)azetidines, this methodology offers a promising avenue for their synthesis under gentle reaction conditions.

Aza Paternò–Büchi Reactions Towards Functionalized Azetidines

The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to directly form an azetidine ring. frontiersin.org This reaction is an atom-economical and efficient route to functionalized azetidines. However, its application has been met with some challenges, such as competing side reactions. frontiersin.org

Both intermolecular and intramolecular versions of the aza Paternò–Büchi reaction have been developed. frontiersin.org Recent advancements have focused on visible-light-mediated processes, which overcome some of the limitations of traditional UV-light-induced reactions. chemrxiv.org For instance, the use of triplet energy transfer catalysis with visible light allows for the successful cycloaddition of acyclic oximes with alkenes to produce azetidines. While specific applications to 2-(difluoromethyl)azetidines have not been extensively documented, the general principles of this reaction are applicable to a wide range of substrates, suggesting its potential utility in the synthesis of fluoroalkylated azetidines.

The table below provides an overview of cycloaddition strategies for azetidine synthesis.

| Cycloaddition Type | Reactants | Key Features | Product Type | Ref. |

| Staudinger Cycloaddition | Ketene + Trifluoromethyl imine | Forms β-lactam precursor | 2-(Trifluoromethyl)azetidin-2-one | researchgate.net |

| Visible-light [2+2] Photocycloaddition | Oxime + Alkene | Iridium photocatalyst, mild conditions | Highly functionalized azetidine | chemrxiv.orgnih.gov |

| Aza Paternò–Büchi Reaction | Imine + Alkene | Photochemical, atom-economical | Functionalized azetidine | frontiersin.org |

| Visible-light Aza Paternò–Büchi | Acyclic oxime + Alkene | Triplet energy transfer catalysis | Functionalized azetidine |

Strain-Release Reactions for Accessing (2S)-2-(difluoromethyl)azetidine Scaffolds

The high ring strain of small bicyclic and monocyclic systems provides a powerful thermodynamic driving force for the synthesis of more stable four-membered rings like azetidines. This approach, known as strain-release-driven synthesis, is particularly effective for creating functionalized azetidine cores.

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for substituted azetidines. nih.govbris.ac.uk The central C-N bond is susceptible to cleavage by various electrophiles and nucleophiles, leading to the stereospecific formation of 1,3-disubstituted azetidines. This strategy leverages the release of approximately 65 kcal/mol of strain energy.

A key approach involves the reaction of 2-(trifluoromethyl)‐1‐azabicyclo[1.1.0]butanes with electrophilic reagents. nih.govresearchgate.net For instance, treatment of various 3-substituted 2-(trifluoromethyl) ABBs with benzyl (B1604629) chloroformate results in the formation of N-Cbz protected 3-chloro-2-(trifluoromethyl)azetidines. Similarly, reaction with trifluoroacetic anhydride (B1165640), followed by hydrolysis, yields the corresponding azetidin-3-ols. nih.gov

The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with alkyl chloroformates proceeds rapidly at room temperature to yield 3-chloro-3-phenylazetidine-1-carboxylates. uzh.ch Hydrazoic acid has also been shown to add across the 1,3-bond of ABBs to produce 3-azidoazetidines, which can be subsequently reduced to 3-aminoazetidines. uzh.chresearchgate.net

Multicomponent reactions further highlight the utility of ABBs. A four-component reaction involving azabicyclo[1.1.0]butyl-lithium, an acyl silane, and two other electrophiles can generate diverse 1,3,3-trisubstituted azetidines through a nih.govrsc.org-Brook rearrangement/strain-release-driven anion relay sequence. researchgate.netbris.ac.uk

Table 1: Synthesis of 2-(Trifluoromethyl)azetidine Derivatives from ABBs

| Precursor (ABB) | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(CF3)-3-phenyl-ABB | Benzyl chloroformate | N-Cbz-3-chloro-2-(CF3)-3-phenylazetidine | - | nih.gov |

| 2-(CF3)-3-phenyl-ABB | Trifluoroacetic anhydride, then H2O | N-TFA-2-(CF3)-3-phenylazetidin-3-ol | 74% | nih.govresearchgate.net |

| 2-(CF3)-3-(p-methoxyphenyl)-ABB | Trifluoroacetic anhydride, then H2O | N-TFA-2-(CF3)-3-(p-methoxyphenyl)azetidin-3-ol | 84% | nih.gov |

Chiral aziridines, particularly aziridine-2-carboxylates, are valuable precursors for nitrogen-containing heterocycles. Their inherent ring strain allows for regio- and stereoselective ring-opening reactions. scispace.com While direct conversion of aziridines to azetidines is less common, transformations of aziridines can lead to intermediates that are subsequently cyclized.

One relevant transformation is the carbonylative ring expansion of aziridines to produce β-lactams (azetidin-2-ones). For example, disubstituted cis-aziridines can be converted to trans-β-lactams using dicobalt octacarbonyl as a catalyst, proceeding with an inversion of stereochemistry. scispace.com These β-lactam intermediates can then be reduced to the corresponding azetidines, as detailed in section 2.5.

Metal-Catalyzed and Organocatalytic Syntheses of Azetidines

Catalytic methods, employing either transition metals or small organic molecules, offer efficient and selective routes to azetidine scaffolds. These methods often allow for the construction of complex polycyclic and stereochemically defined products.

Palladium catalysis is a powerful tool for C-N bond formation in the synthesis of azetidines. One notable strategy is the picolinamide-directed intramolecular amination of unactivated C(sp³)–H bonds. acs.orglookchem.com This reaction can be applied to various aliphatic amine substrates to construct azabicyclic systems, including simple azetidines. acs.orglookchem.com

In some palladium-catalyzed C(sp³)-H arylation reactions, azetidines have been observed as significant byproducts. nih.gov For instance, the reaction of certain pentacyclic triterpenoid (B12794562) picolinamides with 1-iodo-4-nitrobenzene (B147127) can lead to the preferential formation of an azetidine ring via C-N reductive elimination from a palladium intermediate. nih.gov This occurs when the reductive elimination to form the C-N bond is kinetically favored over the C-C bond formation. nih.gov

Palladium(II) complexes have also been shown to catalyze the cycloaddition of azetidines with isothiocyanates, indicating the ability of palladium to activate the azetidine ring for further transformations. acs.org

Table 2: Palladium-Catalyzed Azetidine Synthesis

| Substrate Type | Reaction | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aliphatic picolinamide | Intramolecular C(sp³)–H amination | Pd(OAc)₂ | Azabicyclic scaffold | Good | acs.org |

Organocatalysis provides a valuable metal-free alternative for the synthesis of chiral molecules. For the construction of chiral α-trifluoromethyl azetidines, a key strategy is the asymmetric [2+2] cycloaddition of trifluoromethyl ketimines and allenes. rsc.org

This reaction can be catalyzed by peptide-mimic phosphonium (B103445) salts, enabling the synthesis of six-membered ring-fused α-trifluoromethyl azetidines. The process yields products with two densely functionalized carbon stereocenters in high yields and with excellent diastereoselectivities and enantioselectivities. rsc.org This approach is significant as it provides direct access to enantioenriched azetidines bearing the pharmaceutically important trifluoromethyl group, a close analogue to the difluoromethyl group. rsc.org

Reductive Transformations of β-Lactams to Azetidines

The reduction of the amide carbonyl group in β-lactams (azetidin-2-ones) is a reliable and frequently used method for the synthesis of the corresponding azetidine ring. rsc.orgresearchgate.net This transformation provides a strategic link between the well-established chemistry of β-lactams and the synthetically valuable azetidine core.

Various reducing agents can be employed for this purpose. Lithium aluminum hydride (LiAlH₄) has been identified as an effective, though sometimes moderate-yielding, reductant for converting azetidin-2-ones to azetidines. rsc.org The choice of reducing agent and reaction conditions can be critical to achieving good yields, especially on a larger scale. rsc.org The β-lactam precursors themselves can be synthesized through various methods, including the Staudinger synthesis ([2+2] cycloaddition of a ketene and an imine) and other cycloaddition approaches. mdpi.com

Reduction of Azetidin-2-ones for Azetidine Access

One of the most established routes to the azetidine scaffold is through the reduction of the carbonyl group of an azetidin-2-one, commonly known as a β-lactam. rsc.org This approach is advantageous as β-lactam chemistry is well-developed, largely due to their significance as antibiotics. The transformation of the amide functionality within the β-lactam to a secondary amine in the azetidine requires potent reducing agents.

Commonly employed reagents for this reduction include chloroalane (AlH₂Cl), which can be prepared in situ from aluminum chloride (AlCl₃) and lithium aluminum hydride (LiAlH₄), and diisobutylaluminum hydride (DIBAL-H). rsc.org However, the choice of reducing agent is critical, as the high reactivity required for the reduction can also lead to undesired ring-opening of the strained four-membered ring, particularly when the azetidine nucleus bears electron-rich substituents. rsc.org For instance, a protocol utilizing sodium borohydride (B1222165) (NaBH₄) has been developed for the reduction of C3-functionalized azetidin-2-ones, offering a milder alternative. rsc.org

The synthesis of a 2-(difluoromethyl)azetidine (B8011086) via this method would first necessitate the preparation of the corresponding 4-(difluoromethyl)azetidin-2-one. This precursor could potentially be synthesized through a [2+2] cycloaddition (Staudinger reaction) between a suitable ketene and an imine bearing a difluoromethyl group. Subsequent reduction would yield the target azetidine. This approach has been successfully applied to the synthesis of analogous 2-(trifluoromethyl)azetidines from 4-(trifluoromethyl)azetidin-2-one building blocks. nih.govresearchgate.net

Stereochemical Control in β-Lactam Reduction

Achieving the desired (2S) stereochemistry in the final product requires that the stereocenter at the C4 position of the β-lactam precursor is correctly configured and that the reduction proceeds without epimerization. The stereochemistry of the β-lactam precursor is typically established during its synthesis, for example, through a diastereoselective Staudinger reaction using chiral auxiliaries or chiral starting materials. nih.gov

The reduction of the β-lactam carbonyl itself does not affect the existing stereocenter at C4 (which becomes C2 in the resulting azetidine). Therefore, if an enantiopure 4-(difluoromethyl)azetidin-2-one with the correct (S) configuration is obtained, its reduction will directly lead to (2S)-2-(difluoromethyl)azetidine. The primary challenge in this step is chemoselectivity—reducing the amide without cleaving the ring—rather than controlling the stereochemistry at the C2 position.

Diastereoselective and Enantioselective Routes to (2S)-2-(difluoromethyl)azetidine

To avoid the potential challenges of resolution or the use of stoichiometric chiral starting materials, significant research has focused on developing diastereoselective and enantioselective methods that construct the chiral center during the synthesis.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful and widely applied strategy for asymmetric synthesis. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of C2-substituted azetidines, enantiopure tert-butanesulfinamide (Ellman's auxiliary) has proven to be exceptionally effective. rsc.org A general and scalable three-step method has been developed using this auxiliary. acs.orgresearchgate.net The synthesis begins with the condensation of the chiral tert-butanesulfinamide with an appropriate 1,3-bielectrophilic aldehyde, such as 3-chloropropanal, to form a chiral N-sulfinylimine. acs.org This is followed by the diastereoselective addition of a nucleophile to the imine carbon. To obtain the target compound, a difluoromethyl nucleophile (e.g., generated from difluoromethyl phenyl sulfone or (difluoromethyl)trimethylsilane) would be added. This addition is highly stereoselective, controlled by the bulky tert-butyl group of the auxiliary. The final step is an intramolecular cyclization via nucleophilic substitution of the chloride, which forms the azetidine ring. The sulfinamide auxiliary can then be cleaved under acidic conditions to yield the enantiopure azetidine, often as its hydrochloride salt. acs.orgresearchgate.net

This method is versatile, allowing for the introduction of a wide range of substituents at the C2-position with high stereocontrol, as illustrated in the table below.

| C2-Substituent (R) | Nucleophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Phenyl | PhMgBr | 67 | 96:4 | acs.org |

| 2-Naphthyl | (2-Naphthyl)MgBr | 71 | 97:3 | acs.org |

| Vinyl | (Vinyl)MgBr | 61 | 91:9 | acs.org |

| Allyl | (Allyl)MgBr | 59 | 93:7 | acs.org |

| n-Butyl | n-BuLi | 55 | 94:6 | acs.org |

Other chiral auxiliaries, such as (R)-phenylglycinol and (S)-1-phenylethylamine, have also been employed in the synthesis of related chiral azetidine carboxylic acids and their derivatives. rsc.orgnih.govrsc.org

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product. Various catalytic systems have been developed for the synthesis of chiral azetidines.

Organocatalysis, which uses small organic molecules as catalysts, has been applied to the enantioselective synthesis of C2-functionalized azetidines. nih.gov For example, a protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and cyclization, can produce C2-alkyl substituted azetidines with high enantiomeric excess (ee). nih.gov

Metal-based catalysts are also prominent. A highly enantioselective difunctionalization of azetines (the unsaturated analogues of azetidines) has been achieved using a copper/bisphosphine catalyst system. acs.orgnih.gov This method installs two new groups and creates two stereogenic centers simultaneously with excellent regio-, enantio-, and diastereoselectivity. While this specific reaction is on an azetine, it highlights the potential of catalytic strategies to construct complex, stereodefined azetidine cores. acs.orgnih.gov Although direct catalytic asymmetric routes to 2-(difluoromethyl)azetidine are not extensively documented, the principles demonstrated in related systems, such as the Brønsted acid-catalyzed asymmetric synthesis of CF₂-functionalized aziridines, provide a foundation for future development. beilstein-journals.orgbeilstein-journals.org

Resolution Techniques for Enantiopure (2S)-2-(difluoromethyl)azetidine

When an enantioselective synthesis is not feasible or is low-yielding, the resolution of a racemic mixture is a viable alternative. Resolution is the process of separating a 50:50 mixture of enantiomers (a racemate) into its pure components. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization.

The most common method of resolution involves converting the enantiomers into diastereomers by reacting them with an enantiomerically pure chiral resolving agent. pharmaguideline.com Diastereomers have different physical properties and can be separated by conventional methods, most commonly fractional crystallization. For an amine like 2-(difluoromethyl)azetidine, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid can be used as the resolving agent. pharmaguideline.com The reaction forms a pair of diastereomeric salts:

(R)-azetidine-(R)-acid

(S)-azetidine-(R)-acid

Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. After separation, the chiral resolving agent is removed by treatment with a base, regenerating the pure (S) or (R) enantiomer of the azetidine. The success of this technique is highly dependent on the choice of both the resolving agent and the crystallization solvent. nih.gov

Functionalization Strategies for Pre-Formed Azetidine Cores

An alternative synthetic logic involves the functionalization of an already-formed azetidine ring at the C2 position. This approach is challenging due to the lower reactivity of C(sp³)–H bonds compared to other positions on the ring, such as the nitrogen atom.

Direct C2-lithiation of N-protected azetidines followed by trapping with an electrophile is a potential, albeit challenging, route. uni-muenchen.de Another advanced strategy involves the strain-release reactions of highly strained 1-azabicyclo[1.1.0]butane (ABB) precursors. nih.gov In this method, the ABB is opened by a reagent, leading to a functionalized azetidine. For example, palladium-catalyzed hydrogenolysis of an ABB in the presence of an electrophile can install substituents at the C2 and C3 positions. nih.gov This methodology has been successfully used to prepare various cis-3-aryl-2-(trifluoromethyl)azetidines. nih.gov Applying this to a difluoromethyl-substituted ABB could provide a novel entry to the desired scaffold. However, this method constructs and functionalizes the ring in a concerted fashion rather than functionalizing a stable, pre-formed azetidine core. Direct C-H functionalization at the C2 position of an unactivated azetidine remains a significant synthetic hurdle. rsc.org

Post-Cyclization Introduction of Difluoromethyl Groups

The direct introduction of a difluoromethyl group onto a pre-formed azetidine ring, particularly at the C2 position, represents a significant synthetic challenge and is not a widely reported strategy in the literature. Most synthetic routes to 2-(difluoromethyl)azetidines and their analogues, such as 2-(trifluoromethyl)azetidines, construct the heterocyclic ring from an acyclic precursor that already contains the fluoroalkyl group. nih.govevitachem.com This "fluorine-in" approach circumvents the difficulties associated with the selective C-H functionalization of the strained azetidine ring.

Synthetic strategies generally involve the cyclization of functionalized precursors where the difluoromethyl group is already present. evitachem.com For instance, one common approach involves the base-induced ring closure of an amino-halide precursor bearing the difluoromethyl moiety. nih.gov Another strategy is the cascade trifluoromethylation/cyclization of N-allyl ynamides, which provides access to azetidine-fused tricyclic compounds, again incorporating the fluoroalkyl group prior to or during cyclization. rsc.org

While direct C-H difluoromethylation using reagents like fluoroform (CHF3) has been developed for certain substrates such as protected α-amino acids, the application of these methods to directly functionalize an existing azetidine heterocycle is not well-documented. rsc.org The inherent reactivity of the strained azetidine ring often leads to ring-opening or other side reactions under the conditions required for C-H activation and difluoromethylation. Therefore, the prevailing methodologies rely on incorporating the difluoromethyl group before the construction of the azetidine ring.

Chemical Modifications of the Azetidine Nitrogen and Carbon Positions

Once the 2-(difluoromethyl)azetidine scaffold is synthesized, its nitrogen and carbon atoms can be subjected to various chemical modifications to generate a diverse library of analogues. These post-synthesis modifications are crucial for structure-activity relationship (SAR) studies.

Modifications at the Azetidine Nitrogen

The secondary amine of the azetidine ring is a versatile handle for chemical diversification. For N-protected azetidines, the initial step involves the removal of the protecting group. For example, carbamate (B1207046) protecting groups like Carboxybenzyl (Cbz) can be removed to yield the free NH-azetidine. nih.gov This free amine serves as a nucleophile for a variety of subsequent functionalization reactions.

Common modifications include:

Acylation and Sulfonylation: The nucleophilic nitrogen can readily react with acylating or sulfonylating agents to form amides and sulfonamides, respectively. researchgate.net

"Click" Chemistry: A 2-propynyl carbamate can be installed on the azetidine nitrogen, enabling further modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govresearchgate.net

Quaternization: The nitrogen atom can be alkylated to form a quaternary azetidinium salt. This activation significantly alters the ring's reactivity, making it susceptible to nucleophilic ring-opening. nih.gov

| Modification Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Deprotection | TMSI for Cbz group | Free secondary amine | nih.gov |

| N-Acylation | Acid chlorides, Anhydrides | N-acyl azetidines | researchgate.net |

| N-Sulfonylation | Sulfonyl chlorides | N-sulfonyl azetidines | researchgate.net |

| N-Alkylation (Quaternization) | Alkyl halides | Azetidinium salts | nih.gov |

| Click Reaction Handle Installation | Propargyl chloroformate | N-propargyl carbamate azetidines | nih.gov |

Modifications at the Azetidine Carbon Positions

Functionalization of the carbon skeleton of 2-(fluoroalkyl)azetidines often involves sophisticated strategies, including strain-release reactions of bicyclic precursors or manipulation of existing functional groups.

Modification at C3: A powerful method to introduce functionality at the C3 position involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net Reaction of these strained bicycles with reagents like benzyl chloroformate or trifluoroacetic anhydride can yield 3-chloroazetidines or azetidin-3-ols, respectively. nih.gov The resulting 3-chloro substituent can be further transformed, for instance, via radical reduction. nih.gov

Modification via Exocyclic Double Bonds: Synthetic routes that generate azetidines with an exocyclic double bond provide a versatile platform for further diversification. This double bond can undergo various reactions, such as hydrogenation, to produce polysubstituted azetidines. nih.gov

Ring-Opening Reactions: The electron-withdrawing nature of the difluoromethyl group at C2 influences the reactivity of the azetidine ring. Following quaternization of the nitrogen, the azetidinium intermediate undergoes regiospecific ring-opening at the C4 position upon attack by a wide range of nucleophiles (oxygen, nitrogen, carbon, sulfur, and halogen). nih.gov This provides a pathway to diverse α-(trifluoromethyl)amines, representing a profound modification of the original azetidine structure. nih.gov

| Modification Type | Methodology | Resulting Structure | Reference |

|---|---|---|---|

| C3-Chlorination | Ring-opening of 2-(CF3)-azabicyclobutane with benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidine | nih.govresearchgate.net |

| C3-Hydroxylation | Ring-opening of 2-(CF3)-azabicyclobutane with trifluoroacetic anhydride | 2-(Trifluoromethyl)azetidin-3-ol | nih.gov |

| C3-Substitution | Radical reduction of a 3-chloroazetidine | 3-Unsubstituted or 3-alkyl azetidine | nih.gov |

| C-C Bond Formation | Hydrogenation of an exocyclic double bond | Polysubstituted azetidines | nih.gov |

| Ring-Opening at C4 | N-Quaternization followed by nucleophilic attack | α-(Trifluoromethyl)amines | nih.gov |

Conformational and Structural Analysis of 2s 2 Difluoromethyl Azetidine

Influence of the Difluoromethyl Group on Azetidine (B1206935) Ring Pucker and Conformation

The azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. This puckering is characterized by a dihedral angle, which for the parent azetidine molecule has been determined to be 37° by gas-phase electron diffraction. rsc.org The introduction of a difluoromethyl group at the C2 position introduces significant electronic and steric perturbations that modulate this ring pucker.

The difluoromethyl (CHF2) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect can influence the bond lengths and angles within the azetidine ring. The C-F bonds are highly polarized, which can lead to notable electrostatic interactions within the molecule. researchgate.net

From a steric perspective, the difluoromethyl group is bulkier than a hydrogen atom. This steric hindrance will favor a ring conformation where the CHF2 group occupies a pseudo-equatorial position to minimize steric clashes with the other ring substituents. Computational studies on related fluorinated azetidine derivatives have shown a preference for conformations that distance the fluorine atoms from the nitrogen atom in the neutral state. researchgate.net In the case of the hydrochloride salt, the protonated nitrogen atom introduces further conformational constraints.

The flexibility of the azetidine ring is inherently limited due to its small size. However, the barrier to ring inversion is relatively low. The presence of the bulky and electronegative difluoromethyl group is expected to increase this barrier, leading to more well-defined and stable puckered conformations.

In the hydrochloride salt of (2S)-2-(difluoromethyl)azetidine, the azetidine nitrogen is protonated, forming an ammonium (B1175870) cation. This positive charge creates the potential for strong intramolecular interactions with the electronegative fluorine atoms of the difluoromethyl group.

An important potential interaction is an intramolecular hydrogen bond of the N-H···F type. The hydrogen atom on the protonated nitrogen can act as a hydrogen bond donor, and the fluorine atoms can act as weak hydrogen bond acceptors. The existence and strength of such intramolecular hydrogen bonds have been demonstrated in other fluorinated organic molecules through NMR spectroscopy and theoretical calculations. ucla.edunih.gov The formation of such a hydrogen bond would significantly influence the conformational preference of the azetidine ring, likely favoring a pucker that brings the N-H bond and a C-F bond into close proximity. This C–F···N+ charge–dipole interaction is a recognized conformational directing effect in fluorinated N-heterocyles. researchgate.net

Theoretical and Computational Studies on (2S)-2-(difluoromethyl)azetidine Conformation

Given the challenges in experimentally determining the precise conformational details of molecules in solution, theoretical and computational methods are invaluable tools for understanding the structural preferences of (2S)-2-(difluoromethyl)azetidine hydrochloride.

Quantum chemical calculations, such as those employing Hartree-Fock (HF) and density functional theory (DFT) methods, can provide detailed insights into the preferred geometries and relative energies of different conformers. nih.gov For (2S)-2-(difluoromethyl)azetidine hydrochloride, these calculations would likely predict a puckered ring structure. The calculations would also quantify the puckering angle and the preferred orientation of the difluoromethyl group.

It is anticipated that the calculations would show a preference for a conformation where the bulky difluoromethyl group occupies a pseudo-equatorial position to minimize steric strain. Furthermore, the calculations could elucidate the presence and geometry of any intramolecular N-H···F hydrogen bonds. The calculated bond lengths, bond angles, and dihedral angles would provide a detailed picture of the molecule's lowest energy conformation.

Table 1: Hypothetical Calculated Geometrical Parameters for the Most Stable Conformer of (2S)-2-(difluoromethyl)azetidine;hydrochloride

| Parameter | Predicted Value |

|---|---|

| Azetidine Ring Pucker Angle (°) | 30-40 |

| C2-C3-N-C4 Dihedral Angle (°) | 20-30 |

| N-H···F Hydrogen Bond Distance (Å) | 2.0-2.5 |

| N-H-F Hydrogen Bond Angle (°) | 130-150 |

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of (2S)-2-(difluoromethyl)azetidine hydrochloride in different environments, such as in solution. By simulating the motion of the molecule over time, MD can explore the different accessible conformations and the transitions between them.

These simulations would likely reveal the flexibility of the azetidine ring and the dynamics of the difluoromethyl group's rotation. The results could be used to generate a potential energy surface, illustrating the relative energies of different ring puckers and substituent orientations. This would provide a more complete understanding of the molecule's conformational behavior beyond just the single lowest-energy structure.

Density Functional Theory (DFT) is a powerful method for elucidating the electronic structure of molecules. For (2S)-2-(difluoromethyl)azetidine hydrochloride, DFT calculations can be used to analyze the charge distribution, molecular orbitals, and the nature of intramolecular interactions. researchgate.net

DFT calculations would likely show a significant polarization of the C-F bonds, with the fluorine atoms bearing a partial negative charge and the carbon atom of the difluoromethyl group having a partial positive charge. The analysis of the Natural Bond Orbitals (NBO) could provide further evidence for and quantify the strength of any N-H···F hydrogen bonding interactions. The calculated electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the positively charged ammonium group and the negatively polarized fluorine atoms.

Spectroscopic Characterization Techniques for Stereochemical Assignment

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial for its chemical and biological properties. For a chiral molecule like this compound, several advanced spectroscopic techniques are indispensable for confirming its stereochemical purity, absolute configuration, and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. For stereochemical analysis, high-resolution ¹H and ¹³C NMR are used to confirm the connectivity of atoms. Furthermore, specialized NMR techniques can provide insight into the spatial relationships between atoms, which is key to confirming stereochemical purity.

In the case of this compound, ¹H NMR would be expected to show distinct signals for the protons on the azetidine ring and the difluoromethyl group. The coupling constants (J-values) between adjacent protons, particularly those on the azetidine ring, would provide information about their dihedral angles and thus the ring's conformation. The proton of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR spectroscopy would be particularly informative, given the presence of the difluoromethyl group. The fluorine nuclei would provide a sensitive probe of the local electronic environment. The chemical shift and coupling to the adjacent proton would be characteristic of the compound. The absence of signals corresponding to the other enantiomer or diastereomers in these spectra would be a strong indicator of high stereochemical purity.

Table 1: Hypothetical ¹H NMR Data for this compound This table is illustrative and not based on reported experimental data.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | --- | --- | --- |

| CH₂-3 | --- | --- | --- |

| CH₂-4 | --- | --- | --- |

| CHF₂ | --- | t | --- |

Table 2: Hypothetical ¹⁹F NMR Data for this compound This table is illustrative and not based on reported experimental data.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom.

For this compound, a successful crystallographic analysis would unambiguously confirm the 'S' configuration at the chiral center (C2). It would also provide detailed information on bond lengths, bond angles, and the conformation of the azetidine ring in the solid state. The hydrochloride salt form would likely show hydrogen bonding interactions between the chloride ion and the ammonium proton of the azetidine ring.

Table 3: Hypothetical Crystallographic Data for this compound This table is illustrative and not based on reported experimental data.

| Parameter | Value |

|---|---|

| Crystal System | --- |

| Space Group | --- |

| a (Å) | --- |

| b (Å) | --- |

| c (Å) | --- |

| α (°) | --- |

| β (°) | --- |

| γ (°) | --- |

| Volume (ų) | --- |

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. Each enantiomer of a chiral compound will have a mirror-image CD spectrum. This property allows for the determination of the enantiomeric excess (e.e.) of a sample.

For this compound, the CD spectrum would be expected to show specific Cotton effects (positive or negative peaks) at certain wavelengths. The sign and magnitude of these effects are characteristic of the (S)-enantiomer. By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be quantified. This technique is particularly useful for routine quality control to ensure the enantiopurity of the compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Reactivity Profile and Mechanistic Investigations of 2s 2 Difluoromethyl Azetidine

Ring Strain and Its Implications for Reactivity in Azetidines

The reactivity of azetidines is intrinsically linked to the inherent strain within their four-membered ring structure. This strain arises from bond angle distortion and torsional strain, rendering the ring susceptible to cleavage under various conditions.

Thermodynamic and Kinetic Aspects of Ring Opening

The ring strain of azetidine (B1206935) is approximately 25.2-25.4 kcal/mol, a value that is significant enough to drive ring-opening reactions, thereby relieving the strain. researchgate.netrsc.org This stored energy makes the cleavage of the C-N or C-C bonds within the ring thermodynamically favorable. Kinetically, however, azetidines are generally more stable and less prone to spontaneous ring-opening than the more highly strained aziridines. rsc.org

The activation of the azetidine nitrogen, typically through protonation or alkylation to form an azetidinium ion, significantly lowers the activation energy for nucleophilic attack and subsequent ring cleavage. nih.gov The rate of these ring-opening reactions is largely dependent on the rate of quaternization of the azetidine nitrogen. The presence of an electron-withdrawing group, such as the difluoromethyl group at the C2 position of (2S)-2-(difluoromethyl)azetidine, is expected to decrease the basicity of the nitrogen atom. This would, in turn, affect the kinetics of acid-catalyzed or electrophile-initiated ring-opening reactions.

Nucleophilic Ring Opening Reactions of (2S)-2-(difluoromethyl)azetidine

Nucleophilic ring-opening is a characteristic reaction of activated azetidines, providing a versatile route to functionalized acyclic amines. The regioselectivity and stereoselectivity of this process are critical considerations.

Regioselectivity and Stereoselectivity in Ring Opening

The regioselectivity of nucleophilic attack on unsymmetrically substituted azetidinium ions is influenced by a combination of steric and electronic factors. For many 2-substituted azetidines, nucleophilic attack preferentially occurs at the less sterically hindered C4 position. organic-chemistry.org However, the presence of a strongly electron-withdrawing group at the C2 position can significantly alter this outcome.

In studies of 1-alkyl-2-(trifluoromethyl)azetidines, a close analogue to the title compound, it has been demonstrated that nucleophilic ring-opening of the corresponding azetidinium salts occurs with high regioselectivity at the C4 position. acs.org This is in contrast to azetidines bearing other types of electron-withdrawing groups at C2. The strong inductive effect of the trifluoromethyl group (and by extension, the difluoromethyl group) is believed to destabilize any developing positive charge at the adjacent C2 carbon, thereby favoring nucleophilic attack at the more remote C4 position. This suggests that for (2S)-2-(difluoromethyl)azetidinium ions, nucleophiles would predominantly attack the C4 carbon.

Regarding stereoselectivity, nucleophilic ring-opening of chiral azetidines typically proceeds via an S(_N)2 mechanism, which would result in an inversion of configuration at the center of attack. Since the predicted site of attack for (2S)-2-(difluoromethyl)azetidinium ion is C4, the stereochemistry at the C2 position, which bears the difluoromethyl group, is expected to be retained during the reaction. However, studies on enantiomerically enriched 2-aryl azetidines have shown that under certain conditions, racemization can occur, indicating a process with considerable carbocationic character at the transition state. researchgate.net The specific stereochemical outcome for the ring-opening of (2S)-2-(difluoromethyl)azetidine would likely depend on the reaction conditions and the nature of the nucleophile.

Catalytic Activation for Controlled Ring Cleavage

Lewis acids are effective catalysts for the activation of azetidines towards nucleophilic ring-opening. iitk.ac.in Coordination of the Lewis acid to the nitrogen atom enhances the electrophilicity of the ring carbons, facilitating attack by a nucleophile. For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with various alcohols has been shown to proceed via an S(_N)2-type pathway. iitk.ac.in

In the context of (2S)-2-(difluoromethyl)azetidine, Lewis acid catalysis could provide a means to achieve controlled ring cleavage under milder conditions than those required for the formation of a stable azetidinium salt. The choice of Lewis acid and reaction conditions would be crucial in controlling the regioselectivity and stereoselectivity of the ring-opening process. For example, La(OTf)(_3) has been used to catalyze the intramolecular regioselective aminolysis of epoxy amines to form azetidines, showcasing the utility of Lewis acids in reactions involving strained rings. nih.gov

Electrophilic Reactions and Transformations of the Azetidine Moiety

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles. Common electrophilic reactions include N-alkylation and N-acylation. youtube.com For (2S)-2-(difluoromethyl)azetidine, the electron-withdrawing nature of the difluoromethyl group would be expected to reduce the nucleophilicity of the nitrogen atom compared to an unsubstituted azetidine.

Upon activation, for instance by conversion to an N-Boc derivative, the carbon atoms of the azetidine ring can also undergo electrophilic substitution. For example, N-Boc-3-iodoazetidines can undergo elimination to form a 2-azetine, which can then be deprotonated and trapped with various electrophiles at the C2 position. While this applies to an unsaturated analogue, it demonstrates the potential for functionalization of the azetidine ring at carbon.

Furthermore, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles such as benzyl (B1604629) chloroformate leads to strain-release reactions and the formation of substituted 2-(trifluoromethyl)azetidines. nih.gov This highlights how highly strained precursors can be used to generate functionalized azetidines through reactions with electrophiles.

Reactions at the Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for functionalization. However, the electron-withdrawing nature of the adjacent difluoromethyl substituent is expected to decrease the nucleophilicity of the nitrogen atom. This effect has been noted in related trifluoromethyl-substituted azetidines, where stronger bases are required to induce intramolecular cyclization for their synthesis, highlighting the reduced reactivity of the nitrogen. rsc.org

Despite this, the nitrogen atom remains a viable handle for introducing a variety of substituents. Common reactions at the azetidine nitrogen include N-alkylation, N-acylation, and the installation of protecting groups like a carbamate (B1207046). For instance, the nitrogen can be functionalized by reaction with propargyl chloroformate to install a propargyl carbamate, which can serve as a "click" handle for further modifications. nih.govnih.gov Similarly, the removal of N-protecting groups, such as a carbobenzoxy (Cbz) group using reagents like trimethylsilyl iodide (TMSI), allows for subsequent derivatization of the free secondary amine. nih.gov

These functionalization strategies are crucial for modifying the properties of the molecule, for example, in the late-stage modification of peptide macrocycles containing azetidine units to attach dyes or biotin tags. nih.gov

| Reaction Type | Reagent Example | Product Feature | Reference |

| N-Acylation | Propargyl chloroformate | Installs a clickable alkyne handle | nih.govnih.gov |

| Deprotection | Trimethylsilyl iodide (TMSI) | Removes Cbz group to yield free N-H | nih.gov |

| N-Alkylation | Alkyl halides | Attaches alkyl substituents | rsc.org |

Functionalization of Carbon Atoms Adjacent to the Nitrogen

Functionalization of the carbon atoms of the azetidine ring, particularly the α-carbon (C2), can be challenging. However, strategies involving organolithium chemistry have proven effective. The presence of a directing group on the nitrogen, such as an oxazolinyl group, can facilitate exclusive α-lithiation. uniba.it The resulting lithiated intermediate, though configurationally labile, can be trapped with various electrophiles to introduce substituents at the C2 position. uniba.it

Interestingly, studies on N-alkyl 2-oxazolinylazetidines show that the lithiated intermediates undergo rapid epimerization through a process involving inversion at both the lithiated carbon and the azetidine nitrogen. uniba.it This dynamic process can lead to a stereoconvergent outcome, where the reaction yields a thermodynamically stable product with high stereoselectivity upon quenching with an electrophile. uniba.it This contrasts with the behavior of N-Boc-protected azetidines, which also undergo α-lithiation but with different stereochemical outcomes. uniba.it

Radical-Mediated Processes Involving Difluoromethyl Azetidines

Radical reactions offer powerful methods for the synthesis and functionalization of complex molecules, including those containing difluoromethyl groups. rsc.org The difluoromethyl group itself can be introduced via radical processes using precursors like difluoroacetic acid. nih.gov For azetidines, radical-mediated reactions can enable transformations that are difficult to achieve through polar pathways.

An example of a radical process on a related fluorinated azetidine involves the reductive dehalogenation of a 3-chloro-2-(trifluoromethyl)azetidine. nih.gov Treatment of the chloro-substituted azetidine with tributyltin hydride (n-Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) generates a configurationally labile benzylic radical intermediate at the C3 position. nih.gov This radical can then be quenched, for instance by hydrogen atom abstraction, to yield the corresponding 3-unsubstituted azetidine. nih.gov Such processes demonstrate the viability of creating and intercepting radical intermediates on the azetidine core.

Photocatalytic Strategies for Azetidine Derivatization

Visible-light photocatalysis has emerged as a mild and efficient tool for generating radical intermediates, enabling novel synthetic transformations. rsc.orgnih.gov In the context of azetidines, photocatalytic strategies have been developed to access densely functionalized structures through radical strain-release (RSR) processes. chemrxiv.orgresearchgate.netchemrxiv.org

One prominent strategy involves the use of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) as precursors. chemrxiv.orgunipd.it In this method, a photocatalyst, often an organic photosensitizer, is excited by visible light and initiates the formation of a radical intermediate from a suitable precursor (e.g., a sulfonylimine). chemrxiv.orgresearchgate.netchemrxiv.org This radical then adds to the ABB, triggering the opening of the strained bicyclic system. chemrxiv.orgresearchgate.net This RSR process generates a C3-N difunctionalized azetidine ring in a single step. researchgate.net Mechanistic investigations combining spectroscopy and DFT calculations have been crucial in elucidating the key energy-transfer processes and the nature of the radical intermediates involved. chemrxiv.orgchemrxiv.org This approach provides a powerful and general method for accessing diverse azetidine targets. chemrxiv.orgresearchgate.net

| Strategy | Precursors | Key Process | Catalyst Example | Reference |

| Radical Strain-Release | 1-Azabicyclo[1.1.0]butane (ABB), Sulfonylimine | Radical addition and ring-opening | Organic Photosensitizer | chemrxiv.orgresearchgate.netchemrxiv.org |

| Aza Paternò–Büchi | Imine and Alkene | [2+2] Cycloaddition | Triplet Energy Transfer Photocatalyst | nih.gov |

Mechanistic Studies on Biological Target Interactions (Non-Therapeutic)

Difluoromethyl-substituted azetidines are valuable as chemical probes to investigate biological systems. Their unique structural and electronic properties allow for detailed mechanistic studies of interactions with enzymes and receptors.

Enzyme Inhibition Mechanisms by Difluoromethyl Azetidines (e.g., Mycolate Assembly Inhibition)

Azetidine derivatives have been identified as potent bactericidal agents against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govresearchgate.netacs.org Mechanistic studies reveal that these compounds function by interfering with the biogenesis of the mycobacterial cell envelope, specifically by inhibiting the late stages of mycolic acid biosynthesis. nih.govresearchgate.netbiorxiv.org

The mode of action involves blocking the assembly and deposition of mycolic acids into the cell wall. nih.gov This is supported by findings that treatment with these azetidine compounds leads to the accumulation of free mycolic acids, suggesting that while the acids are being synthesized, their final transfer to the cell wall is blocked. nih.gov This mechanism is distinct from that of existing mycobacterial cell wall inhibitors. researchgate.netapconix.com The specific molecular target is believed to be involved in the final stages of mycolate processing, potentially including enzymes like the Ag85 complex or the transporter MmpL3. nih.gov

| Compound Class | Organism | Biological Target | Proposed Mechanism of Action | Reference |

| BGAz Azetidines | Mycobacterium tuberculosis | Late-stage mycolic acid biosynthesis | Inhibition of mycolate deposition into the cell wall, leading to accumulation of free mycolic acids. | nih.govresearchgate.netbiorxiv.org |

Molecular Basis of Receptor Binding and Activation (e.g., S1P1 agonists as chemical probes)

Difluoromethyl azetidines can serve as scaffolds for ligands that interact with G protein-coupled receptors (GPCRs), such as the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov The S1P1 receptor is crucial for lymphocyte trafficking, and modulating its activity is a key therapeutic strategy. nih.govmdpi.com

Molecular modeling and docking studies provide insight into how azetidine-containing ligands bind to the S1P1 receptor. nih.gov The binding pocket of S1P1 is a long, hydrophobic channel. The native ligand, S1P, is guided into this pocket by key residues such as Glu121 and is stabilized by interactions with residues like Arg292. nih.gov Azetidine-containing chemical probes can be designed to mimic these interactions. Docking studies show that the charged nitrogen of an azetidine ring system can engage in crucial electrostatic interactions within the binding pocket. nih.gov The specific geometry and length of the binding pocket differ among S1P receptor subtypes, which can be exploited to design selective agonists. For example, the S1P1 and S1P5 receptor pockets are longer than that of S1P4, leading to differential binding affinities for certain azetidine-based ligands. nih.gov Upon agonist binding, conformational changes are induced in the receptor, such as the movement of tryptophan residue Trp269, which leads to the opening of the intracellular G protein binding site and subsequent signal transmission. nih.gov

Investigations into Off-Target Interactions at a Molecular Level

A thorough review of published scientific literature and pharmacological databases reveals a lack of specific studies investigating the off-target interactions of (2S)-2-(difluoromethyl)azetidine;hydrochloride at a molecular level. As of the current date, there are no publicly available data from broad screening panels (such as kinase, GPCR, ion channel, or enzyme panels) that would characterize the selectivity profile of this compound.

Consequently, detailed research findings on its binding affinities or inhibitory concentrations against a range of unintended biological targets are not available. The table below, which would typically be populated with such data, remains empty to reflect the current state of research.

| Off-Target | Assay Type | Binding Affinity (Ki, Kd) | Functional Activity (IC50, EC50) | Reference |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Without such molecular-level investigations, the potential for this compound to interact with other proteins, enzymes, or receptors beyond its intended target remains uncharacterized. Future research, including comprehensive selectivity profiling, would be necessary to elucidate the broader pharmacological actions of this compound and to identify any potential off-target liabilities.

Applications of 2s 2 Difluoromethyl Azetidine As a Chemical Building Block

Synthesis of Complex Polycyclic and Heterocyclic Scaffolds

The inherent ring strain of the azetidine (B1206935) core makes it a versatile precursor for the synthesis of more complex heterocyclic systems through ring-expansion and annulation reactions. The difluoromethyl substituent at the 2-position can influence the regioselectivity and stereoselectivity of these transformations.

The strained nature of the azetidine ring predisposes it to ring-opening and expansion reactions, providing a pathway to larger, more stable heterocyclic structures such as pyrrolidines, piperidines, and other medium-sized rings. researchgate.netmorressier.com These transformations are often promoted by acid catalysts or proceed through the formation of reactive intermediates like azetidinium ions. researchgate.net For 2-substituted azetidines, the substituent can direct the course of the rearrangement.

While specific examples detailing the ring expansion of (2S)-2-(difluoromethyl)azetidine are not extensively documented, the general principles of azetidine chemistry suggest its utility in this area. For instance, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has been shown to yield 1,3-oxazinan-2-ones. morressier.comacs.org A similar strategy applied to a suitably protected derivative of (2S)-2-(difluoromethyl)azetidine could potentially lead to the formation of novel six-membered heterocycles.

The reaction mechanism often involves the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile. researchgate.net The regioselectivity of the ring opening would be influenced by the electronic effects of the difluoromethyl group.

Table 1: Representative Ring Expansion Reactions of Substituted Azetidines

| Starting Azetidine Derivative | Reagents and Conditions | Product Heterocycle | Reference |

| 2-ester-2-arylazetidine carbamates | Brønsted acids, room temperature | 6,6-disubstituted 1,3-oxazinan-2-ones | acs.org |

| 2-(Haloalkyl)azetidines | Chloroalane (AlH₂Cl) reduction followed by rearrangement | 3,4-cis-disubstituted pyrrolidines and piperidines | researchgate.net |

| N-isopropyl-2-chloromethyl azetidine | DFT calculations suggest rearrangement in DMSO | 3-chloro pyrrolidine | researchgate.net |

(2S)-2-(difluoromethyl)azetidine serves as a valuable scaffold for the construction of fused bicyclic and polycyclic systems. These structures are of significant interest in drug discovery as they introduce conformational rigidity and novel three-dimensional shapes. The synthesis of fused-ring systems can be achieved through various strategies, including intramolecular cyclizations and cycloaddition reactions. nih.govmdpi.com

For example, a densely functionalized azetidine ring system can be diversified to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov By analogy, functionalization of the nitrogen atom of (2S)-2-(difluoromethyl)azetidine with a suitable tethered reactive group could enable intramolecular reactions to form fused ring structures. Ring-closing metathesis is another powerful tool for constructing fused systems, as demonstrated in the synthesis of azetidine-fused 8-membered rings. nih.gov

The development of visible light-mediated aza Paternò–Büchi reactions has provided a mild and general protocol for the synthesis of highly functionalized azetidines, which can then be converted into more complex fused systems. nih.govresearchgate.net

Table 2: Examples of Fused Ring Systems Derived from Azetidines

| Azetidine Precursor | Reaction Type | Fused Ring System | Reference |

| N-Alkylated 2-cyano azetidine | Ring-closing metathesis | Azetidine-fused 8-membered ring | nih.gov |

| Functionalized azetidines | Intramolecular cyclization | Fused, bridged, and spirocyclic systems | nih.gov |

| 2-Isoxazoline carboxylates and alkenes | [2+2] photocycloaddition | Functionalized azetidines for further elaboration | nih.govresearchgate.net |

Preparation of Modified Amino Acid Derivatives

The unique structural features of (2S)-2-(difluoromethyl)azetidine make it an attractive building block for the synthesis of non-natural amino acids and their incorporation into peptides and peptidomimetics. The conformational constraints imposed by the four-membered ring and the electronic properties of the difluoromethyl group can impart desirable characteristics to the resulting peptides.

Azetidine-2-carboxylic acid, a close analog of proline, can be incorporated into peptides to introduce conformational constraints. nih.gov (2S)-2-(difluoromethyl)azetidine can be considered a proline analog with a difluoromethyl substituent, which can serve as a non-proteinogenic amino acid. mdpi.com The incorporation of such unnatural amino acids can enhance the metabolic stability of peptides and modulate their biological activity. 155.52.206

The synthesis of peptides containing azetidine moieties has been explored, and these modified peptides often exhibit unique structural and biological properties. researchgate.netnih.govljmu.ac.uk The difluoromethyl group in (2S)-2-(difluoromethyl)azetidine can act as a lipophilic hydrogen bond donor, potentially influencing peptide conformation and receptor binding.

The incorporation of (2S)-2-(difluoromethyl)azetidine into peptide chains can be achieved using standard solid-phase peptide synthesis (SPPS) methodologies. researchgate.netnih.govljmu.ac.uk The azetidine moiety can act as a turn-inducing element, facilitating the synthesis of small macrocyclic peptides. researchgate.netnih.govljmu.ac.uk The resulting peptidomimetics often show improved stability towards proteases. researchgate.netnih.govljmu.ac.uk

Fluorine-containing macrocyclic peptides and peptidomimetics are of growing interest in drug discovery. rsc.orgresearchgate.net The introduction of fluorine can enhance binding affinity, metabolic stability, and cell permeability. The use of (2S)-2-(difluoromethyl)azetidine as a building block provides a direct route to such fluorinated peptidomimetics.

Table 3: Methods for Incorporating Azetidine Derivatives into Peptides

| Azetidine Derivative | Synthetic Method | Application | Reference |

| 3-Aminoazetidine (3-AAz) subunit | Solid-phase peptide synthesis (SPPS) | Synthesis of small head-to-tail cyclic peptides | researchgate.netnih.govljmu.ac.uk |

| Aziridine-2-carboxylic acid | Solid-phase peptide synthesis | Site-selective peptide modification | researchgate.net |

| (S)-5,5,5,5',5',5'-Hexafluoroleucine | Solid-phase peptide synthesis | Incorporation of fluorinated amino acids | academie-sciences.fr |

Contribution to the Synthesis of Fluorinated Organic Molecules

(2S)-2-(difluoromethyl)azetidine;hydrochloride is a key building block for the synthesis of a variety of fluorinated organic molecules. The presence of the difluoromethyl group is particularly significant in medicinal chemistry, as it can serve as a bioisostere for hydroxyl, thiol, or amine functionalities, leading to improved metabolic stability and pharmacokinetic properties. nih.gov

The azetidine ring itself is an important pharmacophore found in numerous bioactive compounds. acs.orgnih.gov The combination of the azetidine and difluoromethyl moieties in a single building block allows for the efficient construction of complex molecules with desirable pharmacological profiles. For example, fluorinated azetidine rings have been incorporated into rhodamine dyes to improve their quantum yields. nih.gov

Furthermore, the reactivity of the azetidine ring can be harnessed to introduce the difluoromethyl-azetidinyl motif into larger molecular frameworks through various chemical transformations, including nucleophilic substitution and cross-coupling reactions. rsc.orgchemrxiv.org

Precursors for Diverse Difluoromethylated Compounds

The primary application of (2S)-2-(difluoromethyl)azetidine as a building block is not as a reagent for transferring a difluoromethyl group, but rather as a foundational scaffold for constructing more complex molecules that feature the difluoromethyl-azetidine motif. This is achieved through two main synthetic strategies: direct functionalization of the azetidine nitrogen and nucleophilic ring-opening of the strained four-membered ring.

N-Functionalization: The secondary amine of the azetidine ring is a versatile handle for elaboration. It can readily undergo a variety of common nitrogen-centered reactions, including N-acylation, N-alkylation, and N-arylation, to couple the azetidine core to other molecular fragments. For instance, palladium- or copper-catalyzed N-arylation reactions can be employed to link the azetidine to various aryl or heteroaryl systems, a common strategy in the synthesis of drug candidates. nih.govresearchgate.net This allows for the systematic exploration of structure-activity relationships by modifying the substituent attached to the azetidine nitrogen while retaining the core difluoromethyl-azetidine structure.